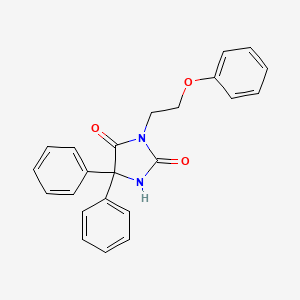

3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione

Vue d'ensemble

Description

Phenoxyethanol, which is part of the compound you mentioned, is an organic compound with the formula C6H5OC2H4OH . It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether . It is often used as a perfume fixative, an insect repellent, an antiseptic, a solvent for cellulose acetate, dyes, inks, and resins, a preservative for pharmaceuticals, cosmetics, and lubricants .

Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . Another method involves the solventless and heterogeneously catalyzed synthesis of 2-phenoxyethanol via the reaction between phenol and ethylene carbonate .Molecular Structure Analysis

The molecular structure of phenoxyethanol consists of a phenol group attached to an ethylene glycol group . The molecular formula is C8H10O2 .Chemical Reactions Analysis

Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is also used as a preservative at a concentration of 1% .Physical And Chemical Properties Analysis

Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate . It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C .Mécanisme D'action

The exact mechanism of action of phenytoin is not fully understood, but it is believed to work by stabilizing the neuronal membrane and reducing the excitability of neurons. Phenytoin blocks voltage-gated sodium channels, which are responsible for the rapid depolarization of neurons during an action potential. By blocking these channels, phenytoin reduces the influx of sodium ions into the neuron, which in turn reduces the likelihood of an action potential occurring.

Biochemical and Physiological Effects

Phenytoin has several biochemical and physiological effects on the body. It is metabolized primarily by the liver and has a long half-life of approximately 22 hours. Phenytoin has a narrow therapeutic range and can cause toxicity at high doses. Common side effects of phenytoin include dizziness, drowsiness, and ataxia. It can also cause more serious side effects such as Stevens-Johnson syndrome and toxic epidermal necrolysis.

Avantages Et Limitations Des Expériences En Laboratoire

Phenytoin has several advantages for use in lab experiments. It is a well-established drug with a long history of use in the treatment of epilepsy, which means that its pharmacokinetics and pharmacodynamics are well understood. Phenytoin is also relatively inexpensive and widely available. However, phenytoin has several limitations for use in lab experiments. It has a narrow therapeutic range and can cause toxicity at high doses, which can make it difficult to use in animal studies. Additionally, phenytoin has a complex pharmacokinetic profile, which can make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on phenytoin. One area of research is the development of new formulations of phenytoin that can improve its pharmacokinetic profile and reduce the risk of toxicity. Another area of research is the investigation of the potential use of phenytoin in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder. Finally, there is a need for further research into the mechanism of action of phenytoin, which could lead to the development of new drugs that target the same pathways.

Applications De Recherche Scientifique

Phenytoin has been extensively studied for its antiepileptic properties and has been shown to be effective in the treatment of various types of seizures, including tonic-clonic, partial, and absence seizures. In addition to its antiepileptic properties, phenytoin has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-phenoxyethyl)-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-28-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQVVALXOQIPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

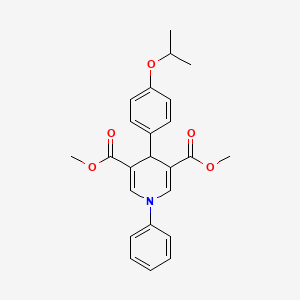

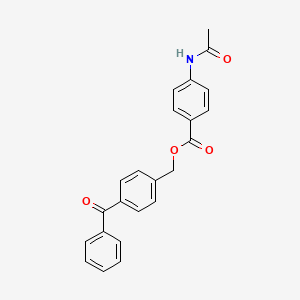

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3609399.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3609414.png)

![methyl 2-({[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetyl}amino)benzoate](/img/structure/B3609426.png)

![dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B3609470.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3609473.png)

![isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate](/img/structure/B3609484.png)

![3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3609485.png)

![1-(2,5-dichlorophenyl)-4-[(5-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3609491.png)

![[4-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609500.png)